![molecular formula C7H20N5OP B14409323 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea CAS No. 83978-30-7](/img/structure/B14409323.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea is a unique organophosphorus compound characterized by the presence of a phosphanylidene group bonded to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea typically involves the reaction of tris(dimethylamino)phosphine with urea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to phosphine.
Substitution: The compound can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various urea derivatives. These products have diverse applications in different fields, including catalysis and material science .
Applications De Recherche Scientifique
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea involves its interaction with specific molecular targets and pathways. The phosphanylidene group is highly reactive and can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This reactivity is the basis for its potential biological activities, including antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea include:
- Tris(dimethylamino)methane
- Tris(2-aminoethyl)amine
- N,N-Dimethylglycine
Uniqueness
This compound is unique due to the presence of the phosphanylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis, material science, and potential therapeutic uses .
Propriétés
Numéro CAS |
83978-30-7 |
|---|---|
Formule moléculaire |
C7H20N5OP |
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
[tris(dimethylamino)-λ5-phosphanylidene]urea |
InChI |
InChI=1S/C7H20N5OP/c1-10(2)14(11(3)4,12(5)6)9-7(8)13/h1-6H3,(H2,8,13) |
Clé InChI |
JQACNQGSOIJWAX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=NC(=O)N)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


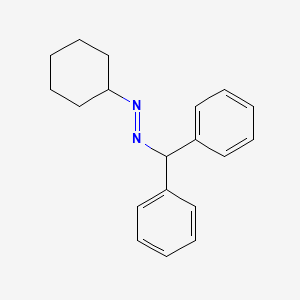
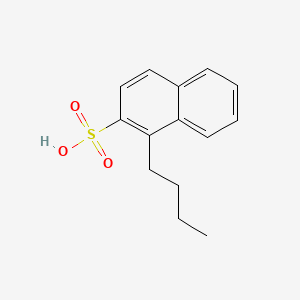
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
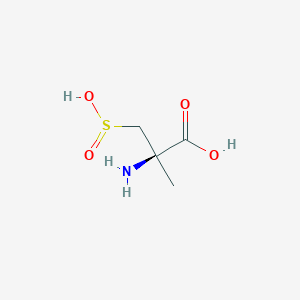
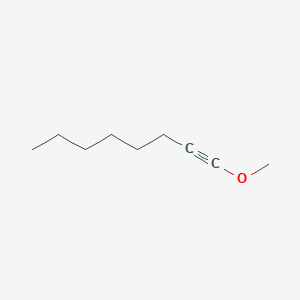
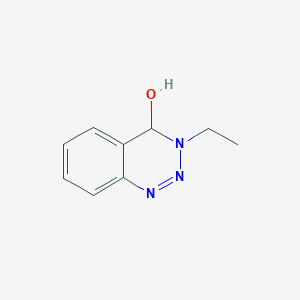
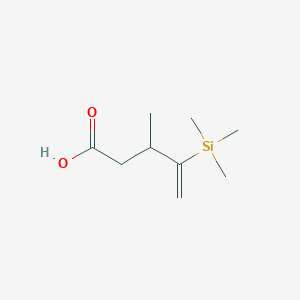
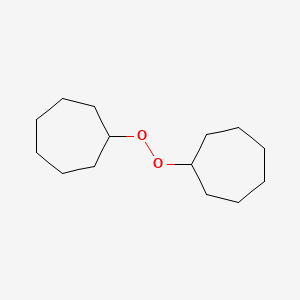
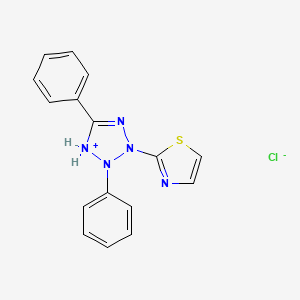
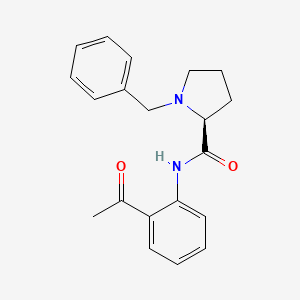
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
